molecular formula C10H7NO4 B1329232 (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid CAS No. 60705-96-6

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Cat. No.: B1329232
CAS No.: 60705-96-6
M. Wt: 205.17 g/mol
InChI Key: KYAMYNWIAQNFEG-UHFFFAOYSA-N
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Description

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid is a heterocyclic compound with a molecular formula of C10H7NO4 This compound is characterized by the presence of an indole ring system with two keto groups at positions 2 and 3, and an acetic acid moiety attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid typically involves the reaction of isatin with glycine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes hydrolysis to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products include hydroxyindoles.

    Substitution: Substituted indole derivatives with various functional groups at the 5-position.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isatin: A precursor to (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, known for its diverse reactivity.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    2,3-Dioxoindoline: A compound with a similar core structure but lacking the acetic acid moiety.

Uniqueness

This compound is unique due to the presence of both keto groups and the acetic acid moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMYNWIAQNFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209530
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-96-6
Record name N-Carboxymethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60705-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-1-acetic acid, 2,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60705-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523893
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Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid in the synthesis of sugar hydrazones, and what is the significance of these derivatives?

A1: this compound serves as a crucial starting material in the synthesis of sugar hydrazones. The research paper describes its reaction with hydrazine hydrate to form (3-hydrazono-2-oxo-2,3-dihydroindol-1-yl)acetic acid hydrazide. This hydrazide then undergoes condensation reactions with various sugars (D-glucose, D-mannose, D-galactose, and D-arabinose) to yield the desired sugar hydrazones [].

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